molecular formula C19H22O2 B12961694 Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate

Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12961694
M. Wt: 282.4 g/mol
InChI Key: ISZFNQVMPHGBRG-UHFFFAOYSA-N
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Description

Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound features a biphenyl core with an ethyl ester group at one end and a tert-butyl group at the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, forming carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Chemistry:

    Catalysis: Used as a ligand in various catalytic processes due to its steric and electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action for Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, its biphenyl structure may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.

    Ethyl 4-biphenylcarboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)benzoate

InChI

InChI=1S/C19H22O2/c1-5-21-18(20)16-8-6-14(7-9-16)15-10-12-17(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3

InChI Key

ISZFNQVMPHGBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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